molecular formula C14H12O3 B1612684 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 175153-20-5

2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1612684
M. Wt: 228.24 g/mol
InChI Key: RZWKYHIPLJQCJV-UHFFFAOYSA-N
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Description

“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is likely a derivative of 2-Methoxybiphenyl . Biphenyls are organic compounds that contain two benzene rings linked together by a carbon-carbon bond .


Synthesis Analysis

While specific synthesis methods for “2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” were not found, similar compounds like 2-Methoxybiphenyl can be synthesized through various methods. For instance, one method involves the iodination of vanillin followed by a Suzuki-Miyaura coupling .


Molecular Structure Analysis

The molecular structure of 2-Methoxybiphenyl, a similar compound, consists of a biphenyl core with a methoxy group attached . The molecular formula is C13H12O .

Scientific Research Applications

Lasing Applications in Optoelectronics

Specific Scientific Field

The field of application is Optoelectronics , specifically in the development of lasing applications .

Summary of the Application

“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is used in the synthesis of new candidates of thiophene/phenylene co-oligomer (TPCO) species for lasing applications . The specific compounds synthesized for these applications are 5,5′′-bis(4′-methoxy-[1,1’-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) (BP3T-CN) .

Methods of Application or Experimental Procedures

These compounds were synthesized for lasing applications. The lasing performance of these compounds was tested using amplified spontaneous emission (ASE) and optically pumped lasing . The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation .

Results or Outcomes

The results showed that both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement . The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation .

Suzuki–Miyaura Coupling in Organic Synthesis

Specific Scientific Field

The field of application is Organic Synthesis , specifically in the Suzuki–Miyaura coupling .

Summary of the Application

“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is used as a reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Methods of Application or Experimental Procedures

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Results or Outcomes

The results showed that the formation of biphenyl was found to occur 1.3–2 times more rapidly under the conditions where neutral boronic acid was added to the pre-mixed solution of catalyst and base .

Fluorescence Studies in Analytical Chemistry

Specific Scientific Field

The field of application is Analytical Chemistry , specifically in Fluorescence Studies .

Summary of the Application

“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .

Methods of Application or Experimental Procedures

The fluorescence intensity of “2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is measured and compared with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .

Synthesis of Polychlorinated Biphenyls (PCBs)

Specific Scientific Field

The field of application is Organic Chemistry , specifically in the synthesis of Polychlorinated Biphenyls (PCBs) .

Summary of the Application

“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is used as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Methods of Application or Experimental Procedures

The synthesis of PCBs involves the chlorination of biphenyl, and “2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” can be used as a precursor in this process .

Phase Change Data Studies

Specific Scientific Field

The field of application is Physical Chemistry , specifically in Phase Change Data Studies .

Summary of the Application

“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is used in studies related to phase change data . This includes studying its properties in different states of matter (solid, liquid, gas) and under different conditions .

Methods of Application or Experimental Procedures

The phase change data of “2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is studied using various techniques such as IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography .

properties

IUPAC Name

3-methoxy-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWKYHIPLJQCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592038
Record name 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

175153-20-5
Record name 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Chen, W Mori, X Deng, R Cheng… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is a serine hydrolase that degrades 2-arachidonoylglycerol (2-AG) in the endocannabinoid system (eCB). Selective inhibition of MAGL has emerged as …
Number of citations: 31 pubs.acs.org
X Zhang, Y Wang, X Li, J Wu, L Zhao… - Journal of Medicinal …, 2021 - ACS Publications
The estrogen receptor α (ERα) is identified as an effective target for the treatment of ERα+ breast cancer; thus, discovery of novel selective estrogen receptor degraders (SERDs) are …
Number of citations: 28 pubs.acs.org
AR Blaazer, AK Singh, E De Heuvel… - Journal of medicinal …, 2018 - ACS Publications
Several trypanosomatid cyclic nucleotide phosphodiesterases (PDEs) possess a unique, parasite-specific cavity near the ligand-binding region that is referred to as the P-pocket. One of …
Number of citations: 39 pubs.acs.org
J Tang, SKV Vernekar, YL Chen, L Miller… - European journal of …, 2017 - Elsevier
Human immunodeficiency virus (HIV) reverse transcriptase (RT) associated ribonuclease H (RNase H) remains the only virally encoded enzymatic function not clinically validated as an …
Number of citations: 27 www.sciencedirect.com
E De Heuvel, AK Singh, E Edink, T van der Meer… - Bioorganic & medicinal …, 2019 - Elsevier
Several 3′,5′-cyclic nucleotide phosphodiesterases (PDEs) have been validated as good drug targets for a large variety of diseases. Trypanosoma brucei PDEB1 (TbrPDEB1) has …
Number of citations: 16 www.sciencedirect.com

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